REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[NH:6]1[C:14]2[CH:9]([CH2:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7]1.CN([CH:18]=[O:19])C>>[NH:6]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[C:7]1[CH:18]=[O:19]
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
tetrahydroindole
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
N1CCC2CC=CC=C12
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT under Ar for 13 hours (overnight)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
to wash the flask
|
Type
|
CUSTOM
|
Details
|
The cooling bath was replaced with ambient water bath
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water 20 mL
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
additional 15% NaOH 25 mL was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously for 30 min on ambient water bath
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
N1C(=CC=2CCCCC12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |